5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE
Overview
Description
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE is a heteroarenecarbaldehyde, characterized by the presence of a formyl group at position 6 of the 2,3-dihydro-1,4-benzodioxin structure. This compound has a molecular formula of C9H7FO3 and a molecular weight of 182.15 g/mol .
Scientific Research Applications
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data indicates that 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wear respiratory protection (P304+P340) .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.
Reduction: 5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2,3-dihydro-1,4-benzodioxin-6-methaneamine: Similar structure with an amine group instead of an aldehyde group.
6-Hydroxy-2,3-dihydro-1,4-benzodioxin-5-carbaldehyde: Similar structure with a hydroxyl group at a different position.
Uniqueness
5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJADAGWGVADGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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